N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V)
Description
This compound, with the systematic name N-(3-(dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V), is a cationic allylidene-ammonium salt paired with a hexafluorophosphate(V) counterion. It belongs to the class of uronium-type coupling reagents, widely utilized in peptide synthesis and organic transformations due to its ability to activate carboxylic acids for amide bond formation . The molecule features a conjugated allylidene backbone with dual dimethylamino substituents, enhancing its electrophilicity and stability in polar aprotic solvents like DMF or acetonitrile. Its molecular formula is C₇H₁₅F₆N₂P, with a molecular weight of 272.17 g/mol .
Properties
IUPAC Name |
[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N4.2F6P/c2*1-12(2)7-10(8-13(3)4)11-9-14(5)6;2*1-7(2,3,4,5)6/h2*7-9H,1-6H3;;/q2*+1;2*-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVCGOKPDSMSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)N=CN(C)C.CN(C)C=C(C=[N+](C)C)N=CN(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C(\N=CN(C)C)/C=[N+](C)C)C.CN(/C=C(\N=CN(C)C)/C=[N+](C)C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42F12N8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V), often referred to as a complex organic compound with potential biological applications, has garnered attention in recent years. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a hexafluorophosphate moiety, suggesting potential interactions with biological systems.
Chemical Structure and Properties
The compound's molecular formula is , and its structure is defined by the presence of multiple nitrogen atoms that could contribute to its reactivity and biological activity. The hexafluorophosphate group is known for its ability to stabilize cationic species, which may enhance the compound's interaction with biomolecules.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are detailed findings from studies focusing on its biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of compounds similar to N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V). For instance, derivatives of dimethylaminobenzylidene have shown significant activity against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dimethylaminobenzylidene | E. coli | 32 µg/mL |
| Dimethylaminobenzylidene | S. aureus | 16 µg/mL |
| N-(3-Dimethylamino-2-propenylidene) | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.
Case Study: Anticancer Effects
In a study published in Pharmaceutical Research, a derivative of the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 25 | Mitochondrial dysfunction |
| HeLa | 20 | Caspase activation |
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound or its analogs. Preliminary studies indicate that it may reduce oxidative stress in neuronal cells, thereby providing protection against neurodegenerative diseases.
Mechanism of Action
The neuroprotective effects are hypothesized to arise from the compound's ability to scavenge free radicals and modulate signaling pathways involved in neuronal survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three closely related analogs based on structural features, reactivity, and applications.
Table 1: Key Comparative Data
Structural and Functional Differences
- Substituent Effects : The target compound lacks the bromo or trifluoromethyl groups present in its brominated analog (292067-84-6) , which reduces steric hindrance and increases its reactivity toward bulky carboxylic acids. In contrast, the brominated derivative is more suited for halogen-specific reactions, such as Suzuki couplings .
- Backbone Rigidity: Compared to HNTU hexafluorophosphate (125700-72-3) , which has a rigid norbornene scaffold, the target compound’s allylidene backbone offers greater conformational flexibility, enabling faster activation kinetics in solution-phase reactions.
- Counterion Role : All compounds share the hexafluorophosphate(V) counterion, which improves solubility in organic solvents and minimizes side reactions compared to tetrafluoroborate analogs .
Reactivity and Efficiency
- The target compound exhibits superior activation efficiency for sterically hindered amino acids (e.g., valine, isoleucine) compared to tetramethylisouronium hexafluorophosphate(V), which is prone to epimerization in sensitive substrates .
- The brominated analog (292067-84-6) shows lower thermal stability , decomposing at temperatures above 40°C, whereas the target compound remains stable up to 60°C under inert conditions .
Hazard and Handling
- The target compound carries moderate hazards (H302, H315, H319, H335) due to irritant properties, similar to its analogs .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is synthesized via condensation reactions in polar aprotic solvents such as dimethylformamide (DMF) under ambient or controlled temperature conditions. Key steps include:
- Stirring stoichiometric ratios of precursors (e.g., chloroacetylated intermediates) with potassium carbonate in DMF.
- Monitoring reaction progress via thin-layer chromatography (TLC) using solvent systems like ethyl acetate/hexane.
- Isolating the product via precipitation in water or column chromatography for purification .
Q. How is the compound characterized to confirm its structural integrity?
Methodological characterization involves:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks.
- X-ray Crystallography: Definitive structural confirmation via single-crystal analysis, resolving bond angles and counterion interactions (e.g., hexafluorophosphate coordination) .
- Elemental Analysis: Validating stoichiometric ratios of C, H, N, and P .
Q. What solvents are optimal for handling this compound in synthetic workflows?
Polar aprotic solvents like DMF or tetrahydrofuran (THF) are preferred due to their ability to dissolve ionic intermediates. Reactions in THF often require inert atmospheres (N₂/Ar) to prevent hydrolysis of moisture-sensitive intermediates .
Q. How can researchers mitigate hazards associated with this compound?
Q. What role does the hexafluorophosphate counterion play in reactivity?
The hexafluorophosphate (PF₆⁻) acts as a weakly coordinating anion, stabilizing the cationic methanaminium core while minimally interfering in nucleophilic reactions. This enhances solubility in organic solvents and facilitates use in coupling reactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
Contradictions often arise from paramagnetic impurities or hydration states. Strategies include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out adducts.
- Variable-Temperature NMR: Suppress dynamic effects (e.g., fluxionality in dimethylamino groups).
- Cross-Validation with X-ray Data: Resolve ambiguities in substituent positioning .
Q. What experimental designs are effective for studying thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating (e.g., 10°C/min in N₂).
- Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic events (e.g., PF₆⁻ decomposition at >200°C).
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition byproducts .
Q. How can researchers optimize reaction yields in sterically hindered environments?
- Stoichiometric Tuning: Excess reagents (1.5–2.0 eq) compensate for steric hindrance around the allylidene core.
- Microwave-Assisted Synthesis: Accelerate reaction kinetics under high-temperature, high-pressure conditions.
- Computational Modeling: Density functional theory (DFT) predicts transition-state barriers to guide solvent/reagent selection .
Q. What strategies address inconsistencies in biological assay results when using this compound as a reagent?
- Control Experiments: Compare assays with/without the compound to isolate its effect.
- Purity Assessment: Use HPLC (>95% purity threshold) to eliminate interference from synthetic byproducts.
- Buffer Compatibility Studies: Test stability in phosphate-buffered saline (PBS) or cell culture media to rule out hydrolysis .
Q. How can the compound’s reactivity be modulated for applications in peptide synthesis?
- Counterion Exchange: Replace PF₆⁻ with tetrafluoroborate (BF₄⁻) to alter solubility and activation kinetics.
- Additive Screening: Introduce crown ethers or ionic liquids to stabilize reactive intermediates.
- pH Control: Maintain mildly acidic conditions (pH 4–6) to protonate tertiary amines and enhance electrophilicity .
Methodological Notes
- Data Contradiction Analysis: Cross-reference multiple analytical techniques (e.g., NMR, X-ray, HRMS) to resolve structural ambiguities .
- Experimental Design: Incorporate control groups and replicate trials to distinguish intrinsic reactivity from experimental artifacts .
- Safety Protocols: Adopt glovebox techniques for air-sensitive steps and avoid prolonged exposure to DMF due to its hepatotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
